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Compound of Interest

Compound Name: 4-Ethoxy-3-ethylbenzaldehyde
CAS No.: 883536-96-7
Cat. No.: B1424019

Get Quote

Executive Analysis

4-Ethoxy-3-ethylbenzaldehyde (CAS: 883536-96-7) represents a distinct lipophilic evolution
of the vanillin scaffold. Unlike its parent compounds—Vanillin (4-hydroxy-3-
methoxybenzaldehyde) and Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)—this analog
features a "capped” phenolic position (4-ethoxy) and a steric alkyl substitution (3-ethyl)
replacing the traditional methoxy group.

This structural modification drastically alters its functional profile:

» Loss of H-Bond Donor: The absence of a free hydroxyl group at C4 eliminates antioxidant
radical scavenging capacity (e.g., DPPH activity), shifting its utility from preservation to
structural intermediacy and fragrance stability.

o Enhanced Lipophilicity: The 3-ethyl/4-ethoxy combination significantly increases LogP,
improving blood-brain barrier (BBB) permeability and membrane interaction, making it a
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candidate for central nervous system (CNS) active drug design or highly substantive

fragrance formulations.

Key Application Areas

o Pharmaceuticals: Intermediate for lipophilic Schiff bases and styrene derivatives.
» Fragrance & Flavor: High-stability aromatic agent (non-discoloring due to lack of phenol).

o Agrochemicals: Precursor for hydrophobic pesticide moieties.

Structural Comparison & Physicochemical Data[1]

[2][3][4]

The following table contrasts 4-Ethoxy-3-ethylbenzaldehyde with industry-standard analogs.
Note the inverse relationship between lipophilicity (LogP) and water solubility.
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Data derived from consensus computational models and available literature [1, 2].

Structure-Activity Relationship (SAR) Analysis

The biological and chemical activity of this series is governed by the "Push-Pull" electronics of

the benzene ring and the steric bulk of the substituents.

Mechanistic Insights

e The 4-Position (Para):

o Hydroxyl (-OH): Essential for receptor binding (e.g., TRPV1 activation) and antioxidant

activity.
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o Ethoxy (-OEt): "Caps" the activity. It prevents oxidative degradation (browning) but
abolishes radical scavenging. It increases metabolic stability against glucuronidation.

e The 3-Position (Meta):
o Methoxy (-OMe): Electronic donor.

o Ethyl (-Et): Steric spacer. The ethyl group is bulkier than methoxy but electronically
neutral/weakly donating. This alters the binding pocket fit, potentially increasing selectivity
for hydrophobic pockets over polar ones.

SAR Visualization

The following diagram illustrates the functional consequences of structural modifications
around the benzaldehyde core.
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Figure 1: Functional impact of substituents on the 4-Ethoxy-3-ethylbenzaldehyde scaffold.

Experimental Protocols

To validate the SAR claims (specifically the impact of the 4-ethoxy vs. 4-hydroxy group), the
following experimental workflows are recommended.
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Protocol A: Synthesis of 4-Ethoxy-3-ethylbenzaldehyde

Objective: Synthesize the target molecule from 3-ethyl-4-hydroxybenzaldehyde via Williamson
Ether Synthesis.

Reagents:

Substrate: 3-Ethyl-4-hydroxybenzaldehyde (1.0 eq)

Alkylating Agent: lodoethane (1.2 eq) or Diethyl Sulfate

Base: Potassium Carbonate (

, 2.0 eq)

Solvent: DMF or Acetone
Step-by-Step Methodology:

e Dissolution: Dissolve 10 mmol of 3-ethyl-4-hydroxybenzaldehyde in 20 mL of anhydrous
DMF under

atmosphere.
e Deprotonation: Add powdered

(20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
 Alkylation: Dropwise add lodoethane (12 mmol). Heat the mixture to 60°C.

e Monitoring: Monitor reaction via TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear, replaced by a higher running spot (

)

o Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (3x). Wash organics
with brine, dry over
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 Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: O-
10% EtOAc in Hexane).

Protocol B: Comparative Stability Assay (Alkali Stress)

Objective: Demonstrate the chemical stability of the 4-ethoxy analog compared to Vanillin
under basic conditions (simulating formulation environments).

e Preparation: Prepare 10 mM solutions of Vanillin and 4-Ethoxy-3-ethylbenzaldehyde in
Ethanol.

o Stress Condition: Add 1.0 eq of 1M NaOH to each vial.
e Observation:

o Vanillin: Instantly turns yellow/orange due to phenolate formation (bathochromic shift).
Susceptible to oxidative coupling over 24h.

o 4-Ethoxy-3-ethylbenzaldehyde: Remains colorless/pale. No phenolate formation
possible.

e Quantification: Measure UV-Vis absorbance at 350nm (phenolate region) at T=0 and T=24h.

Synthesis & Screening Workflow

The following diagram outlines the logical flow from precursor selection to biological screening
for this class of analogs.
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Figure 2: Synthesis and application workflow for 4-Ethoxy-3-ethylbenzaldehyde.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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